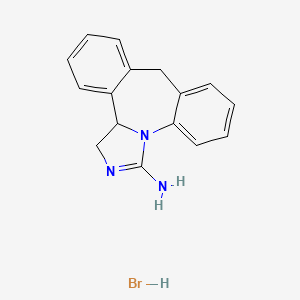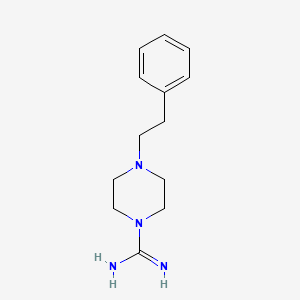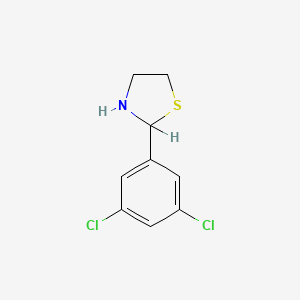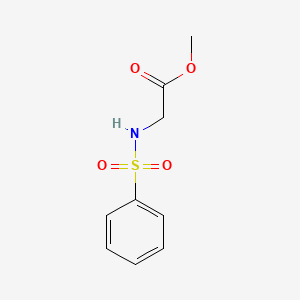
N-(Phenylsulfonyl)glycine Methyl Ester
Descripción general
Descripción
N-(Phenylsulfonyl)glycine Methyl Ester is a chemical compound with the CAS Number: 69398-48-7 and Molecular Weight: 229.26 . Its IUPAC name is methyl [(phenylsulfonyl)amino]acetate .
Synthesis Analysis
The synthesis of N-(Phenylsulfonyl)glycine Methyl Ester has been described in the literature. An operationally simple Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) approach has been disclosed to successfully access a good variety of ®- and (S)-α-arylglycine esters from commercially available aldehydes, phenylsulfonyl acetonitrile, cumyl hydroperoxide, anilines, and readily available Cinchona alkaloid-based catalysts .Molecular Structure Analysis
The molecular structure of N-(Phenylsulfonyl)glycine Methyl Ester is represented by the InChI Code: 1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 .Physical And Chemical Properties Analysis
N-(Phenylsulfonyl)glycine Methyl Ester is a solid at room temperature . It has a molecular weight of 229.26 . The compound is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Chemoselective Arylsulfonylation The methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing a chemoselective approach to N-arylsulfonylation. This method provides a significant advancement in the synthesis of phenylsulfonyl derivatives, demonstrating the versatility of N-(Phenylsulfonyl)glycine methyl ester in synthetic chemistry (Penso et al., 2003).
Environmental Behavior The behavior of N-(Phenylsulfonyl)-glycine in a municipal sewage treatment plant was studied, revealing insights into its environmental fate and transformation. This research is crucial for understanding the environmental impact and degradation pathways of N-(Phenylsulfonyl)glycine and its derivatives (Krause & Schöler, 2000).
Peptide Bond Formation and Solution Dynamics Research involving the α-amino group of (l)phenylalanine methyl ester being trifluoroethylated shows the potential of N-(Phenylsulfonyl)glycine methyl ester derivatives in forming peptide bonds and studying solution dynamics, which is significant for peptide and protein chemistry (Lu & Desmarteau, 2007).
Aza-Wittig Rearrangement N-(Arylmethyl)-N-aryl or N-allyl-N-aryl glycine methyl ester derivatives underwent an aza-Wittig rearrangement, providing insights into synthetic pathways for creating N-aryl phenylalanine and N-aryl allylglycine methyl ester derivatives. This study contributes to the field of synthetic organic chemistry and the understanding of reaction mechanisms (Everett & Wolfe, 2015).
Bioreversible Esterification for Protein Delivery Research on the bioreversible esterification of proteins, where the carboxyl groups of a protein are cloaked with a hydrophobic moiety to enable cytosolic delivery, shows the application of N-(Phenylsulfonyl)glycine derivatives in protein delivery systems, offering a potential method to transport native proteins into the cytosol of mammalian cells (Mix, Lomax & Raines, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASBYGZWRFVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408797 | |
| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylsulfonyl)glycine Methyl Ester | |
CAS RN |
69398-48-7 | |
| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



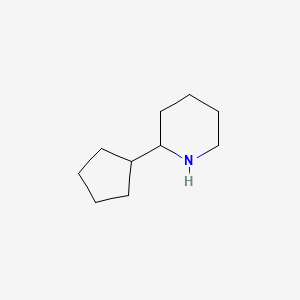

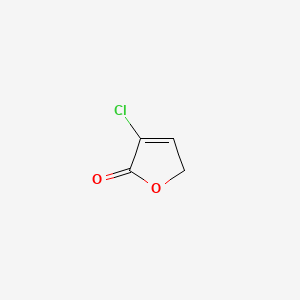
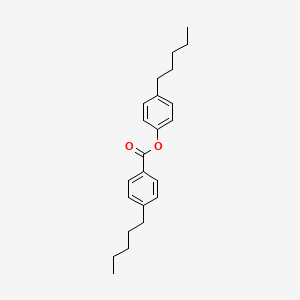
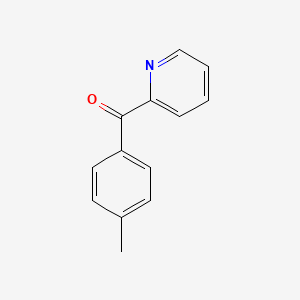
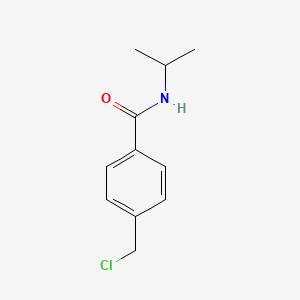
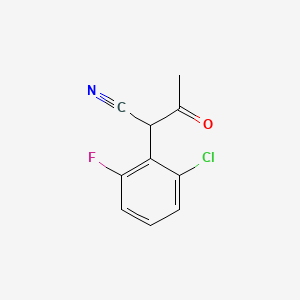
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
